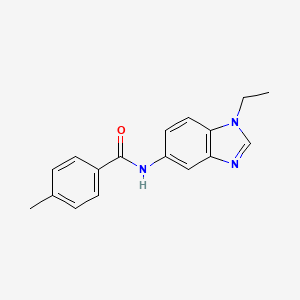N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide
CAS No.:
VCID: VC11058406
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol
* For research use only. Not for human or veterinary use.

| Description |
N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a synthetic organic compound belonging to the benzimidazole and benzamide family. Benzimidazole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The structural framework of this compound combines a benzimidazole moiety with a methylbenzamide group, suggesting potential pharmacological significance. Structural CharacteristicsThe molecular structure of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide consists of:
This unique combination offers both hydrophobic and polar functional groups, facilitating interactions with biological targets such as enzymes or receptors. Synthesis PathwayThe synthesis of compounds like N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide typically involves:
Biological ActivitiesBenzimidazole-based compounds, including those structurally similar to N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, exhibit a range of biological properties: 4.1 Antimicrobial Activity 4.2 Anticancer Potential 4.3 Antiparasitic Properties Pharmacological EvaluationThe pharmacological profile of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide would likely involve:
|
|---|---|
| Product Name | N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide |
| Molecular Formula | C17H17N3O |
| Molecular Weight | 279.34 g/mol |
| IUPAC Name | N-(1-ethylbenzimidazol-5-yl)-4-methylbenzamide |
| Standard InChI | InChI=1S/C17H17N3O/c1-3-20-11-18-15-10-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,21) |
| Standard InChIKey | LSSRZJSXDQKXCH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C |
| Solubility | >41.9 [ug/mL] |
| PubChem Compound | 975960 |
| Last Modified | Aug 24 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume